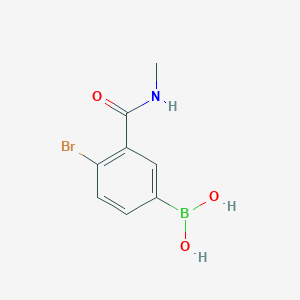
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom and a methylcarbamoyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-(methylcarbamoyl)phenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors for bromination and automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted vinyl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted vinyl compounds.
Oxidation: Corresponding phenol.
Reduction: Dehalogenated phenylboronic acid.
Scientific Research Applications
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate anion.
Transmetalation: In the presence of a palladium catalyst, the boronate anion undergoes transmetalation with the palladium complex, forming a palladium-boron intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the desired product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylcarbamoyl)phenylboronic acid: Similar structure but with a dimethylcarbamoyl group instead of a methylcarbamoyl group.
4-Bromophenylboronic acid: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a methylcarbamoyl group, which provide distinct reactivity patterns and enable its use in a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
[4-bromo-3-(methylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKCRMFZIFOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














